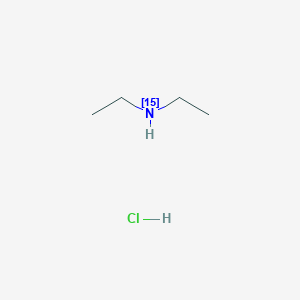

Diethylamine-15N hydrochloride

Description

The exact mass of the compound Diethylamine-15N hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethylamine-15N hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethylamine-15N hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethylethan(15N)amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDITUCONWLWUJR-LJJZSEGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[15NH]CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583933 | |

| Record name | N-Ethylethan(~15~N)amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262601-45-6 | |

| Record name | N-Ethylethan(~15~N)amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 262601-45-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Diethylamine-15N Hydrochloride

This technical guide provides an in-depth analysis of Diethylamine-15N Hydrochloride , focusing on its physicochemical properties, spectroscopic behavior, and application in isotope-labeled synthesis.

Isotopic Characterization, Synthetic Utility, and Spectroscopic Protocols

Executive Summary

Diethylamine-15N hydrochloride (CAS: 262601-45-6) is a stable isotope-labeled secondary amine salt widely utilized as a nitrogen tracer in metabolic studies, a structural probe in NMR spectroscopy, and a precursor in the synthesis of labeled pharmaceuticals.[1][2][3] Unlike its

Part 1: Physicochemical Characterization[4]

Diethylamine-15N hydrochloride exists as a hygroscopic, white to off-white crystalline solid. It is the hydrochloride salt of diethylamine, where the nitrogen atom is enriched with the

Core Identity & Properties Table

| Property | Specification |

| Chemical Name | Diethylamine- |

| CAS Number | 262601-45-6 |

| Formula | |

| Molecular Weight | 110.59 g/mol (vs. 109.60 for unlabeled) |

| Isotopic Enrichment | |

| Appearance | White crystalline powder |

| Melting Point | 227–230 °C (sublimation may occur prior) |

| Solubility | High in Water, Ethanol, Methanol; Low in Ether, Hexane |

| pKa (Conjugate Acid) | ~10.9 (similar to unlabeled analogue) |

| Hygroscopicity | High (Requires desiccation) |

Structural Context

In the solid state and acidic solution, the nitrogen atom is protonated, forming the diethylammonium ion

Part 2: Spectroscopic Signature ( N NMR)

The N Advantage

The

Predicted Spectral Data[6]

-

Chemical Shift (

): Typically observed between 30–60 ppm (relative to liquid NH-

Note on Referencing: Shifts are often reported relative to nitromethane (CH

NO

-

-

Coupling Pattern (

): In protonated form (e.g., in D-

Multiplicity: Triplet (1:2:1 intensity ratio).

-

Coupling Constant:

.

-

Diagram: NMR Signal Interpretation Logic

The following diagram illustrates the logical flow for interpreting the

Figure 1: NMR Signal Logic. The protonation state dictates the splitting pattern. The HCl salt (top path) yields a triplet, while the free base (bottom path) yields a doublet.

Part 3: Synthetic Utility & Protocols

Synthesis of the Labeled Precursor

Diethylamine-

-

Reaction:

NH -

Challenge: This reaction produces a mixture of mono-, di-, and tri-ethylamines.

-

Purification: Fractional distillation is required. The hydrochloride salt is formed by adding HCl gas or concentrated HCl to the distilled amine fraction to ensure long-term stability.

Protocol: Non-Aqueous Free-Basing (High Recovery)

For small-scale labeling reactions (

Objective: Convert Diethylamine-

-

Preparation: Suspend the Diethylamine-

N HCl salt in anhydrous Methanol (MeOH). -

Basification: Add a stoichiometric equivalent (1.0 eq) of Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) dissolved in MeOH.

-

Precipitation: Stir at room temperature for 30 minutes. The inorganic salt (KCl or NaCl) will precipitate out, while the free amine remains in the MeOH solution.

-

Isolation:

-

Filter the mixture through a fritted glass funnel (or syringe filter) to remove the salt.

-

Do not evaporate to dryness (Diethylamine bp is 55°C; it will evaporate).

-

Use the methanolic solution directly if compatible, or distill the amine carefully if a neat reagent is required.

-

Diagram: Free-Basing Workflow

Figure 2: Non-Aqueous Free-Basing Workflow. This method avoids aqueous partition coefficients, ensuring near-quantitative recovery of the expensive isotope.

Part 4: Applications in Drug Development[1]

Metabolic Tracing (ADME)

In drug metabolism studies, the

-

Mechanism: When a drug containing the diethylamine moiety is metabolized (e.g., N-dealkylation by Cytochrome P450), the

N label remains with the nitrogen-containing fragment. -

Detection: LC-MS/MS or

N-NMR can quantify the ratio of labeled metabolites, distinguishing them from endogenous nitrogen pools.

Mechanistic Probes

Researchers use Diethylamine-

-

Example: In the synthesis of complex heterocycles, using the labeled amine allows chemists to confirm the exact nitrogen source in the final ring structure, ruling out scrambling or solvent incorporation.

Part 5: Handling, Stability, and Safety

Hygroscopicity Management

Diethylamine hydrochloride is significantly hygroscopic. Absorption of atmospheric water does not degrade the isotope but alters the molecular weight calculation (stoichiometry errors).

-

Storage: Store in a desiccator or under inert gas (Argon/Nitrogen) at room temperature.

-

Drying: If the solid becomes clumpy, dry under high vacuum over P

O

Safety Profile

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

Precaution: While less volatile than the free base, the dust is an irritant. Handle in a fume hood.

-

Incompatibility: Strong oxidizing agents. Reaction with strong bases liberates the volatile, flammable, and noxious free amine.

References

-

Sigma-Aldrich. Diethylamine-15N hydrochloride Product Specification. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8021 (Diethylamine). Link

-

Marek, R., et al. (2007). 15N NMR spectroscopy in structural analysis. Current Organic Chemistry. Link

-

University of Michigan. Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts. Link

-

Cambridge Isotope Laboratories. NMR Solvent Data Chart & Chemical Shift Ranges. Link

Sources

Introduction: The Significance of Stable Isotope Labeling

An In-Depth Technical Guide to the Synthesis and Purification of Diethylamine-15N Hydrochloride

In the landscape of modern chemical and biological sciences, isotopic labeling is an indispensable tool for tracing the journey of molecules through complex systems.[1] By strategically replacing specific atoms with their stable isotopes, researchers can unambiguously track metabolic pathways, elucidate reaction mechanisms, and quantify molecular interactions.[1][2] Nitrogen-15 (¹⁵N), a non-radioactive, stable isotope of nitrogen, is particularly valuable due to its unique nuclear properties, which make it readily detectable by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).[1][][4]

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Diethylamine-¹⁵N hydrochloride, a key labeled building block. The incorporation of the ¹⁵N isotope into the diethylamine structure creates a powerful tracer for studies where this moiety acts as a nucleophile, a base, or a structural component in drug development and materials science.[1] We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the analytical techniques required to validate the final product, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthetic Strategies for ¹⁵N-Labeling of Diethylamine

The synthesis of Diethylamine-¹⁵N hydrochloride hinges on the efficient and specific incorporation of a ¹⁵N atom. The choice of synthetic route is critical and is often a balance between the availability of starting materials, desired isotopic enrichment, and control over side-product formation. Two primary strategies are prevalent: direct alkylation of a ¹⁵N-ammonia source and the more controlled reductive amination pathway.

Strategy 1: Direct Alkylation of ¹⁵N-Ammonia

This method is conceptually straightforward, involving the nucleophilic substitution reaction between a ¹⁵N-ammonia source and an ethyl halide.

Causality and Mechanistic Insights: The reaction proceeds via a series of SN2 reactions.[5] The initial step involves the alkylation of ¹⁵N-ammonia with an ethyl halide (e.g., ethyl bromide) to form ¹⁵N-ethylamine.[6] However, a significant challenge arises from the fact that the product, ¹⁵N-ethylamine, is more nucleophilic than the starting ¹⁵N-ammonia. This leads to subsequent alkylations, producing a mixture of the desired ¹⁵N-diethylamine, ¹⁵N-triethylamine, and even tetraethylammonium salts.[7][8][9]

Controlling the product distribution is notoriously difficult. While using a large excess of ¹⁵N-ammonia can favor the formation of the primary amine (¹⁵N-ethylamine), this is often economically unfeasible given the cost of isotopically labeled starting materials.[8][10] Achieving a high yield of the secondary amine is a significant challenge with this method, resulting in a complex mixture that requires extensive purification.

Strategy 2: Reductive Amination (A More Controlled Approach)

Reductive amination offers a superior level of control, circumventing the issue of over-alkylation that plagues the direct alkylation method.[11] This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine.

Causality and Mechanistic Insights: To synthesize ¹⁵N-diethylamine, this pathway begins with ¹⁵N-ethylamine (which can be synthesized from ¹⁵N-ammonium chloride) and acetaldehyde.[7] The ¹⁵N-ethylamine first reacts with acetaldehyde to form an intermediate imine (or enamine). This C=N double bond is then selectively reduced to a C-N single bond using a mild reducing agent.[11]

The key to this method's success is the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are capable of reducing the iminium ion but are not reactive enough to reduce the starting aldehyde.[11] This selectivity ensures that the reaction proceeds cleanly to the desired secondary amine without significant side reactions. This pathway provides a much more predictable and high-yielding route to ¹⁵N-diethylamine.

Regardless of the synthetic route, the resulting ¹⁵N-diethylamine is a volatile, alkaline liquid. To convert it into a stable, easy-to-handle solid, it is treated with hydrochloric acid. The free amine is typically distilled and collected in a solution of hydrochloric acid, causing the immediate precipitation or crystallization of Diethylamine-¹⁵N hydrochloride upon solvent removal.[12]

Part 2: Purification Protocols

Purification of the final product is paramount to ensure its suitability for downstream applications. The choice of method depends on the nature of the impurities present after the synthesis.

Purification Method 1: Recrystallization

Recrystallization is a standard technique for purifying crystalline solids. For Diethylamine-¹⁵N hydrochloride, a common solvent system is ethanol/ether.[12] The crude salt is dissolved in a minimal amount of hot ethanol, and ether is added until the solution becomes turbid. Upon cooling, the purified salt crystallizes out, leaving impurities behind in the solvent. However, the high solubility of diethylamine hydrochloride can sometimes make achieving high recovery rates challenging.[13]

Purification Method 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating the desired product from unreacted starting materials and side-products.[1]

Self-Validating System:

-

Stationary Phase: Silica gel is the standard stationary phase. However, its acidic nature can lead to strong interactions with the basic amine, causing peak tailing and poor separation.[14]

-

Mobile Phase: To counteract the acidity of the silica, a common and effective strategy is to add a small amount of a competing amine, such as triethylamine (e.g., 0.1-1%), to the mobile phase.[1][14] This deactivates the acidic silanol groups on the silica surface, allowing the ¹⁵N-diethylamine hydrochloride to elute with sharper, more symmetrical peaks.[1] A solvent system such as acetone/water has also been reported for purifying related compounds.[1] The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

The overall workflow for synthesis and purification is a critical pathway that ensures the final product meets the stringent requirements for research applications.

Caption: Workflow for the synthesis and purification of Diethylamine-¹⁵N hydrochloride.

Part 3: Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is adapted from established principles of reductive amination.[11]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve ¹⁵N-ethylamine hydrochloride (1.0 eq) in methanol.

-

Base Addition: Add a mild base (e.g., triethylamine, 1.1 eq) to liberate the free ¹⁵N-ethylamine. Stir for 10 minutes.

-

Aldehyde Addition: Cool the solution to 0°C in an ice bath. Slowly add acetaldehyde (1.05 eq) dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to facilitate imine formation.

-

Reduction: Re-cool the mixture to 0°C. Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using TLC or GC-MS to confirm the consumption of the starting amine.

-

Workup: Quench the reaction by slowly adding 1 M HCl. Remove the methanol under reduced pressure. Add water and wash with an organic solvent (e.g., dichloromethane) to remove organic impurities.

-

Isolation of Free Base: Basify the aqueous layer with concentrated NaOH solution until pH > 12. Extract the ¹⁵N-diethylamine into diethyl ether (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate by distillation to obtain the crude ¹⁵N-diethylamine.

-

Salt Formation: Collect the distilled ¹⁵N-diethylamine directly into a cooled flask containing a stoichiometric amount of HCl in ethanol. Evaporate the solvent under reduced pressure to yield the crude Diethylamine-¹⁵N hydrochloride as a solid.

Protocol 2: Purification by Flash Column Chromatography

-

Column Packing: Pack a glass column with silica gel using a slurry method with the chosen mobile phase.

-

Sample Loading: Dissolve the crude Diethylamine-¹⁵N hydrochloride in a minimal amount of the mobile phase or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.

-

Elution: Begin elution with the mobile phase (e.g., 95:4:1 Dichloromethane:Methanol:Triethylamine).

-

Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., ninhydrin or potassium permanganate).

-

Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified Diethylamine-¹⁵N hydrochloride.

Part 4: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, isotopic enrichment, and purity of the final product.

Data Presentation: Expected Analytical Data

| Analytical Technique | Parameter | Expected Result for Diethylamine-¹⁵N Hydrochloride | Purpose |

| Melting Point | Melting Range | 227-230 °C | Purity Assessment |

| ¹H NMR | Chemical Shifts (δ) | Triplets and quartets corresponding to ethyl groups. | Structural Confirmation |

| ¹³C NMR | Chemical Shifts (δ) | Two distinct signals for the two carbons of the ethyl groups. | Carbon Skeleton Confirmation |

| ¹⁵N NMR | Chemical Shift (δ) | A single peak confirming the presence of the ¹⁵N nucleus. | Isotopic Label Confirmation |

| ¹H-¹⁵N HSQC | Correlation Peak | A single correlation peak between the N-H proton and the ¹⁵N nucleus. | Confirms ¹⁵N position |

| HRMS | m/z | [M+H]⁺ ion showing a mass shift of +1 compared to the unlabeled standard. | Isotopic Purity & Formula |

Trustworthiness: A Self-Validating Analytical System

The combination of NMR and MS provides a self-validating system for characterization. While MS confirms the correct mass and isotopic incorporation, multidimensional NMR confirms that the isotope is located at the intended position within the molecular structure.

Caption: Logical relationships in the analytical characterization of the final product.

NMR Spectroscopy: A typical ¹H-¹⁵N HSQC spectrum of Diethylamine-¹⁵N hydrochloride will display a single correlation peak, unequivocally confirming the covalent bond between the nitrogen-15 atom and its attached proton.[1] ¹⁵N NMR spectroscopy provides direct evidence of successful labeling, with the chemical shift offering information about the electronic environment of the nitrogen atom.[15][16]

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the isotopic purity.[1] It can measure the mass-to-charge ratio (m/z) with high precision, allowing for the clear differentiation between the ¹⁵N-labeled compound and any residual unlabeled material. The expected mass shift is M+1 compared to the natural abundance compound.

References

-

Hesk D; McNamara P. Synthesis of Isotopically Labelled Compounds at Schering- Plough, an Historical Perspective. Journal of Labelled Compounds and Radiopharmaceuticals. 2007, 50, 875–887. [Link]

-

Ye, Z., et al. A γ-¹⁵N-Labeled Diazo-Transfer Reagent for the Synthesis of β-Lactams. ACS Publications. [Link]

-

PrepChem. Preparation of diethylamine. PrepChem.com. [Link]

-

Glukhov, E., et al. ¹⁵N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria. PubMed. [Link]

-

Wikipedia. Ethylamine. Wikipedia. [Link]

-

Baran, P. S., et al. Late-Stage Isotopic Exchange of Primary Amines. Journal of the American Chemical Society. 2023. [Link]

-

Schwalbe, H., et al. The “Speedy” Synthesis of Atom-Specific ¹⁵N Imino/Amido-Labeled RNA. PubMed Central. 2015. [Link]

-

ResearchGate. Isotopic labeling of terminal amines in complex samples identifies protein N-termini and protease cleavage products. ResearchGate. [Link]

-

Werner, E. A. LXXXII.—The preparation of ethylamine and of diethylamine. Journal of the Chemical Society, Transactions. 1918. [Link]

-

The Organic Chemistry Tutor. Alkylation of ammonia. YouTube. 2021. [Link]

-

Kricheldorf, H. R. ¹⁵N‐NMR spectroscopy 32. Synthesis and characterization of polyelectrolytes based on polyaminamides. ResearchGate. [Link]

-

Doležal, K., et al. Total synthesis of [¹⁵N]-labelled C6-substituted purines from [¹⁵N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives. Royal Society Publishing. 2018. [Link]

-

Valledor, L., et al. Metabolic labeling with stable isotope nitrogen (¹⁵N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. PubMed Central. 2014. [Link]

-

Ashenhurst, J. Alkylation of Amines (Sucks!). Master Organic Chemistry. 2017. [Link]

-

Chemistry Stack Exchange. Purification of primary amines using Schiff base immobilization. Chemistry Stack Exchange. 2020. [Link]

-

Sciencemadness Discussion Board. Ethylamine Synthesis. Sciencemadness.org. 2012. [Link]

-

Biotage. Is there an easy way to purify organic amines?. Biotage. 2023. [Link]

-

ResearchGate. Fractionation of stable nitrogen isotopes (¹⁵N/¹⁴N) during enzymatic deamination of glutamic acid. ResearchGate. [Link]

-

Chemistry LibreTexts. Reaction of Alkyl Halides with Ammonia. Chemistry LibreTexts. 2023. [Link]

-

Chemistry Stack Exchange. What are the conditions for making amines from alkyl halides?. Chemistry Stack Exchange. 2014. [Link]

-

Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. 2017. [Link]

-

University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]

-

Sciencemadness.org. Diethylamine Hydrochloride Synthesis. Sciencemadness.org. 2019. [Link]

-

Organic Syntheses. Ethylamine, N-methyl-. Organic Syntheses. [Link]

-

PubMed Central. ¹⁵N-, ¹³C- and ¹H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule. PubMed Central. 2017. [Link]

-

ResearchGate. Can anyone suggest me how to purify DIETHYLAMINE?. ResearchGate. 2018. [Link]

-

ResearchGate. Labeling nitrogen species with the stable isotope ¹⁵N for their measurement by separative methods coupled with mass spectrometry: A review. ResearchGate. [Link]

-

YouTube. Alkylation of ammonia and amines. YouTube. 2021. [Link]

-

YouTube. 23.6: Reductive Amination. YouTube. 2020. [Link]

- Google Patents. Process for the purification of amines.

-

Alfa Chemistry. ¹⁵N Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]

Sources

- 1. Diethylamine-15N hydrochloride | 262601-45-6 | Benchchem [benchchem.com]

- 2. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ethylamine - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sciencemadness Discussion Board - Ethylamine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. guidechem.com [guidechem.com]

- 13. Sciencemadness Discussion Board - Diethylamine Hydrochloride Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. biotage.com [biotage.com]

- 15. researchgate.net [researchgate.net]

- 16. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Handling and Safety Protocols for Diethylamine-15N Hydrochloride

Executive Summary & Strategic Value

Diethylamine-15N hydrochloride (CAS: 262601-45-6) is a high-value stable isotope precursor used primarily as a tracer in metabolic studies and a structural probe in Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike its abundant

The Core Hazard Paradox: While the hydrochloride salt form significantly mitigates the volatility and flammability of the parent amine, it introduces a complacency risk. The critical safety control point (CCP) occurs during the liberation phase , where the salt is neutralized to generate the free amine in situ. This transition instantly converts a stable solid into a volatile, corrosive, and flammable gas/liquid mixture.

This guide details the "Zero-Loss" handling framework, designed to protect both the operator from chemical injury and the project from financial loss due to isotopic dilution or exchange.

Physicochemical Profile

The following data establishes the baseline for handling. Note the mass shift due to the neutron enrichment.

| Property | Diethylamine (Unlabeled) HCl | Diethylamine-15N HCl |

| CAS Number | 660-68-4 | 262601-45-6 |

| Molecular Weight | 109.60 g/mol | 110.59 g/mol |

| Physical State | White/Off-white crystals | Hygroscopic Solid |

| Melting Point | 227–230 °C | 227–230 °C |

| Solubility | High (Water, Ethanol) | High (Water, Ethanol) |

| Isotopic Enrichment | N/A | >98 atom % 15N |

| Key Hazard (Salt) | Irritant (Skin/Eye), Hygroscopic | Irritant, Moisture Sensitive |

| Key Hazard (Free Base) | Flammable, Corrosive, Toxic | Flammable, Corrosive, Toxic |

Critical Safety Architecture

The "Salt-to-Base" Transition Risk

The most dangerous phase of using Diethylamine-15N HCl is the neutralization step.

Isotopic Integrity (The "Financial Safety" Protocol)

-

Hygroscopicity: The HCl salt is avidly hygroscopic. Absorption of atmospheric water alters the stoichiometry. If the molecular weight calculation assumes dry salt but the material is wet, the molar equivalent of the amine will be insufficient, leading to incomplete reactions.

-

Proton Exchange: While the

N nucleus is stable, the protons on the nitrogen are exchangeable. Avoid protic solvents (like H2O or MeOH) if the specific location of the deuterium/proton is critical in downstream applications, although the Nitrogen-15 label itself is non-exchangeable.

Visualizing the Safety Lifecycle

The following diagram illustrates the critical control points (CCPs) where safety or isotopic integrity is most likely to be compromised.

Figure 1: Operational lifecycle of Diethylamine-15N HCl. Red indicates the highest risk phase (Synthesis/Liberation).

Experimental Protocols

Protocol A: In Situ Liberation (Recommended)

Purpose: To generate the free amine directly inside the reaction vessel, preventing loss of volatile material and minimizing exposure.

Prerequisites:

-

Dry solvent (DCM, THF, or Toluene depending on solubility).

-

Organic base (e.g., Triethylamine or DIPEA) OR inorganic base (K2CO3).

-

Argon/Nitrogen line.

Step-by-Step:

-

Stoichiometry Calculation: Calculate the required mass of Diethylamine-15N HCl (MW 110.59). Add a 1.1x excess of the neutralizing base.

-

Suspension: Suspend the labeled salt in the reaction solvent under inert atmosphere. The salt will likely remain solid.

-

Neutralization: Add the auxiliary base (e.g., Triethylamine) at 0°C.

-

Reaction: Add the electrophile (e.g., acid chloride, alkyl halide) immediately. The liberated Diethylamine-15N reacts faster than it can evaporate.

Protocol B: Isolation of Free Base (High Risk)

Purpose: When the reaction is sensitive to auxiliary salts. Warning: This requires distillation.

-

Dissolve Diethylamine-15N HCl in minimal water (cooled to 0°C).

-

Add cold 10M NaOH dropwise until pH > 12.

-

Extract immediately with pre-cooled ether or DCM.

-

Dry organic layer over solid KOH (avoid CaCl2 as amines can coordinate).

-

Do not rotary evaporate. Distill carefully at atmospheric pressure (BP ~55°C).

Analytical Verification ( N-NMR)

To validate the integrity of the starting material or product,

-

Standard: Nitromethane (0 ppm) or Liquid Ammonia (0 ppm - scale dependent).

-

Diethylamine-15N Shift: Expect a signal around 20–40 ppm (relative to liquid NH3) depending on solvent and pH.

-

Coupling: If protons are present on the nitrogen, expect J(N-H) coupling of approximately 70–90 Hz , resulting in a triplet (for NH2) or doublet (for NH). This coupling confirms the

N is directly bonded to protons and has not exchanged.

Emergency Procedures

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact (Salt) | Brush off solid, then wash with soap/water (15 min).[8] | Salt is corrosive to mucous membranes; water activates the acidity. |

| Skin Contact (Free Base) | Drench with water immediately.[8][9] Seek medical aid. | Free amine causes rapid alkaline chemical burns and tissue necrosis. |

| Spill (Solid) | Cover with dry absorbent pads. Scoop into waste. | Avoid generating dust; inhalation of salt dust causes severe respiratory irritation. |

| Inhalation | Move to fresh air.[5][8][9][10][11] Oxygen if breathing is difficult.[8][11] | Amine vapors cause laryngeal edema (throat swelling). |

Integrated Workflow Diagram

The following diagram details the logic flow for selecting the correct handling method based on the downstream application.

Figure 2: Decision matrix for processing Diethylamine-15N Hydrochloride.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet: Diethylamine-15N hydrochloride. Merck KGaA.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8021: Diethylamine.

-

Cambridge Isotope Laboratories. (2023). Stable Isotope Labeling: Handling and Safety.

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: Diethylamine hydrochloride.

Sources

- 1. Sciencemadness Discussion Board - Diethylamine Hydrochloride Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. youtube.com [youtube.com]

- 3. guidechem.com [guidechem.com]

- 4. Sciencemadness Discussion Board - diethylamine hydrochloride synthesis question. - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. ICSC 0444 - DIETHYLAMINE [inchem.org]

- 6. tri-iso.com [tri-iso.com]

- 7. carlroth.com [carlroth.com]

- 8. Diethylamine hydrochloride(660-68-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. spectrumchemical.com [spectrumchemical.com]

Isotopic Precision: A Technical Guide to 15N Applications in Structural Biology and Metabolism

Part 1: The Silent Observer – Introduction to 15N Utility

In the high-stakes arena of drug discovery and mechanistic biology, Nitrogen-15 (

For the drug developer and structural biologist,

Part 2: Structural Biology & Drug Discovery (NMR)[1]

The HSQC Fingerprint: The "Truth" of Protein Integrity

The Heteronuclear Single Quantum Coherence (

Expert Insight: Do not proceed to crystallization or screening until you have a dispersed HSQC spectrum.

-

Clustered peaks in the center: Indicates an unfolded or aggregated protein (useless for structural work).

-

Dispersed peaks: Indicates a folded, structured protein ready for assay.

Fragment-Based Drug Discovery (FBDD)

In FBDD, low-affinity fragments (

-

Chemical Shift Perturbation (CSP): When a drug fragment binds, the chemical environment of specific surface residues changes, shifting their corresponding peaks in the HSQC spectrum.

-

Causality: This mapping allows you to identify the exact binding pocket. Unlike biochemical assays, this confirms direct target engagement rather than just functional inhibition, eliminating false positives caused by compound aggregation.

Visualization: The NMR Drug Discovery Pipeline

Caption: Workflow for validating target engagement using 15N-NMR. Note the critical checkpoint at HSQC.

Part 3: Metabolic Flux Analysis (MFA) & Proteomics

15N-MFA: Tracing the Nitrogen Economy

While

Key Tracers:

- : Traces nitrogen entry into the transaminase network (synthesis of Asp, Ala).

- (Amide): Traces nitrogen donation to nucleotide biosynthesis (Purines/Pyrimidines) and hexosamine pathways.

Expert Insight: Using dual-labeled Glutamine (

Quantitative Proteomics: 15N-SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) typically uses

-

Mechanism: Cells are grown in media where specific amino acids are replaced by their heavy counterparts.

-

Advantage over Chemical Labeling (TMT/iTRAQ): Labeling occurs in vivo before cell lysis. This means samples can be mixed immediately after harvest, eliminating quantitation errors introduced during purification or digestion [2].

Data Summary: Labeling Techniques Comparison

| Feature | 15N Metabolic Labeling (Global) | SILAC (Specific AA) | Chemical Labeling (TMT/Dimethyl) |

| Labeling Point | During Growth (In vivo) | During Growth (In vivo) | Post-Digestion (In vitro) |

| Uniformity | 100% of N atoms labeled | Only Lys/Arg labeled | N-terminus & Lys side chains |

| Quantification Error | Lowest (Mix early) | Low (Mix early) | Higher (Mix late) |

| Complexity | High (Complex spectra) | Moderate (Predictable shift) | Moderate |

| Primary Use | NMR, Metabolic Flux | Mass Spec Proteomics | Clinical Samples / Tissue |

Part 4: Experimental Protocol

Protocol: High-Yield Expression of 15N-Labeled Proteins (M9++ Method)

Standard M9 media often results in poor yields. This "M9++" variation utilizes a trace of rich media to boost biomass without compromising isotopic purity [3].

Reagents:

-

-Source:

-

Carbon Source: Glucose (unlabeled for simple HSQC,

for backbone assignment). -

Base: M9 Salts (standard), 2 mM

, 0.1 mM -

Booster: 1% (v/v) LB broth or 0.5 g/L Isogro® (powdered algal lysate).

Step-by-Step Workflow:

-

Pre-Culture (Day 1): Inoculate a single colony into 5 mL LB media. Grow 6–8 hours.

-

Adaptation (Day 1 PM): Dilute 100 µL of LB culture into 10 mL of M9 media (containing

). Grow overnight. Critical Step: This forces the bacteria to adapt to the minimal media machinery. -

Scale Up (Day 2): Inoculate the 10 mL overnight culture into 1 L of M9++ media.

-

Growth Phase: Incubate at 37°C until

. -

Induction: Cool to 18–25°C (to prevent aggregation). Induce with IPTG (0.5–1.0 mM).

-

Harvest: Incubate 16–20 hours. Spin down.

Self-Validating Checkpoint: Before purification, take a 50 µL aliquot of the cell pellet, boil in SDS loading buffer, and run a gel alongside an uninduced control. If you do not see a thick band at the expected molecular weight, abort purification .

Visualization: Metabolic Flux Logic

Caption: Tracing 15N fate from Glutamine. Note the bifurcation: Amide-N goes directly to nucleotides; Amine-N cycles through Glutamate.

References

-

One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Source: PubMed Central / EMBO Molecular Medicine URL:[Link]

-

Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Source: Journal of Proteome Research URL:[Link]

-

A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Source: Journal of Biomolecular NMR URL:[Link]

-

Applications of Solution NMR in Drug Discovery. Source: Molecules (MDPI) URL:[Link]

Sources

The 15N NMR Handbook: Principles, Protocols, and Applications in Drug Discovery

Executive Summary

Nitrogen-15 (

Part 1: The Physics of Insensitivity

The fundamental challenge in

The Gyromagnetic Ratio ( ) Problem

Sensitivity in NMR scales with

| Isotope | Spin | Natural Abundance (%) | Relative Sensitivity vs | |

| 1/2 | 99.98 | 26.75 | 1.00 | |

| 1/2 | 1.11 | 6.73 | 0.016 | |

| 1/2 | 0.37 | -2.71 | 0.001 |

The Consequence: Direct detection of

The Solution: Polarization Transfer (INEPT)

To overcome this, we never detect

This "Inverse Detection" boosts sensitivity by a factor of

Part 2: The Workhorse – 2D H- N HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the "fingerprint" of a protein. It correlates the nitrogen chemical shift (y-axis) with the proton chemical shift (x-axis).

The Pulse Sequence Logic

The efficiency of the HSQC relies on precise delay times (

-

Optimal Delay:

.[4] -

Calculation: For a typical protein backbone

Hz: -

Expert Insight: In practice, we often set this slightly shorter (e.g., 2.3–2.5 ms) to account for relaxation losses (

) during the transfer period, particularly in larger proteins [3].

Visualization: Magnetization Transfer Pathway

The following diagram illustrates the flow of magnetization in an HSQC experiment, highlighting the critical role of the J-coupling transfer.

Part 3: Protocol – Isotopic Labeling

Because natural abundance is only 0.37%, obtaining a spectrum of a protein at natural abundance is feasible only for extremely concentrated samples and requires prohibitively long acquisition times. Recombinant expression in E. coli using Minimal Media (M9) is the industry standard.

M9 Minimal Media Protocol (1 Liter)

This protocol ensures uniform

Reagents:

-

Nitrogen Source: 1.0 g

NH -

Carbon Source: 4.0 g Glucose (Unlabeled for

N-only; -

Buffer: 6.0 g Na

HPO -

Supplements: 1 mM MgSO

, 0.1 mM CaCl

Step-by-Step Workflow:

-

Starter Culture: Inoculate a single colony into 5 mL LB media (rich media). Grow for 6-8 hours.[4]

-

Adaptation (Critical Step): Spin down the LB culture. Resuspend the pellet in 50 mL of M9 media. Grow overnight at 37°C. Why? This forces the bacteria to adapt their metabolic pathways to synthesize amino acids using

NH -

Scale Up: Inoculate the 1L M9 mixture with the 50 mL overnight culture.

-

Induction: Grow to OD

. Induce with IPTG (typically 0.5 - 1.0 mM). -

Harvest: Spin down cells after 4–12 hours (temperature dependent).

Validation:

After purification, the final NMR sample should contain 5-10% D

Part 4: Application – Drug Discovery (SAR by NMR)

"Structure-Activity Relationships (SAR) by NMR" is a powerful screening technique. It detects ligand binding by observing changes in the chemical environment of the protein backbone amides.

Chemical Shift Perturbation (CSP)

When a drug binds, the nuclei at the interface experience a change in electromagnetic environment. We quantify this shift (

- : Change in proton shift (ppm).

- : Change in nitrogen shift (ppm).

-

: Weighting factor (typically 0.1 to 0.2) used to normalize the larger spectral width of

Binding Regimes

The appearance of the HSQC peak during titration tells you the binding affinity (

| Exchange Regime | Time Scale | Observation in HSQC | Estimated |

| Fast Exchange | Peak shifts progressively (moving average). | Weak ( | |

| Intermediate | Peak broadens/disappears (line broadening).[4] | Medium (high | |

| Slow Exchange | Free peak disappears; Bound peak appears elsewhere.[4] | Strong (nM - low |

Part 5: Advanced Dynamics

Beyond structure,

- (Longitudinal Relaxation): Reports on overall molecular tumbling and fast (ps-ns) backbone motions.

-

(Transverse Relaxation): Sensitive to slower motions and chemical exchange (

-

Heteronuclear NOE: Indicates rigidity.[4]

-

NOE

: Rigid secondary structure (Helix/Sheet).[4] -

NOE

: Flexible loops or disordered termini [6].

-

Experimental Workflow Diagram

The following diagram summarizes the path from gene to dynamic data.

References

-

Vertex AI Search. (2025).[4] 15N NMR gyromagnetic ratio vs 1H. Retrieved from 7

-

IMSERC. (n.d.). INEPT Experiment Principles. Northwestern University. Retrieved from 3

-

NMR Wiki. (2009). Optimization of INEPT delays. Retrieved from 8

-

Sivashanmugam, A., et al. (2019). A simple protocol for expression of isotope-labeled proteins in Escherichia coli. NIH PubMed Central.[4] Retrieved from 9

-

Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from 10

-

Kharchenko, V., et al. (2020).[6] Dynamic 15N{1H} NOE measurements: a tool for studying protein dynamics. Journal of Biomolecular NMR. Retrieved from 6

Sources

- 1. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 2. Insensitive nuclei enhanced by polarization transfer - Wikipedia [en.wikipedia.org]

- 3. INEPT EXPERIMENT [imserc.northwestern.edu]

- 4. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. DSpace [repository.kaust.edu.sa]

- 7. A Fast Way of Nitrogen NMR | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 8. How to optimally choose a 1/4J 1H-15N delay for INEPT? - NMR Wiki Q&A Forum [qa.nmrwiki.org]

- 9. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Unlocking Molecular Insights: An Application Guide to Diethylamine-15N Hydrochloride in NMR Spectroscopy

Introduction: The Power of Nitrogen-15 in High-Resolution NMR

In the landscape of modern analytical chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular structure, dynamics, and interactions. While proton (¹H) and carbon-13 (¹³C) NMR are foundational techniques, the strategic incorporation of stable isotopes offers a deeper level of insight. Nitrogen-15 (¹⁵N), a stable isotope with a nuclear spin of 1/2, provides a significant advantage over the more abundant but quadrupolar ¹⁴N isotope, which often leads to broad and poorly resolved NMR signals. The use of ¹⁵N-labeled compounds, such as Diethylamine-¹⁵N hydrochloride, allows for the acquisition of sharp, high-resolution spectra, enabling precise structural and quantitative analysis of nitrogen-containing molecules.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications and protocols for utilizing Diethylamine-¹⁵N hydrochloride in NMR spectroscopy. From fundamental principles to step-by-step experimental workflows, this document will serve as a practical resource for harnessing the power of ¹⁵N NMR in your research endeavors.

Physicochemical Properties and Handling

Diethylamine-¹⁵N hydrochloride is a white to off-white crystalline solid. Its high solubility in water and polar organic solvents like methanol and DMSO makes it amenable to a wide range of NMR experimental conditions.

| Property | Value | Source |

| Molecular Formula | (C₂H₅)₂¹⁵NH・HCl | Sigma-Aldrich |

| Molecular Weight | 110.59 g/mol | Sigma-Aldrich |

| Isotopic Purity | ≥98 atom % ¹⁵N | Sigma-Aldrich |

| Melting Point | 227-230 °C | Sigma-Aldrich |

| Solubility | Highly soluble in water, soluble in chloroform and ethanol.[1] | Loba Chemie |

Handling and Storage: Diethylamine hydrochloride is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. Standard personal protective equipment, including gloves and safety glasses, should be worn when handling the compound.

Core Applications in NMR Spectroscopy

The incorporation of a ¹⁵N label in diethylamine opens up a plethora of applications in NMR spectroscopy, primarily centered around the direct observation of the nitrogen atom and its interactions.

Elucidation of Reaction Mechanisms

Isotopic labeling is a powerful tool for tracing the fate of atoms through chemical reactions.[2] By using Diethylamine-¹⁵N hydrochloride as a reactant or catalyst, researchers can definitively track the nitrogen atom, providing unambiguous evidence for proposed reaction mechanisms. For example, in reactions where diethylamine acts as a nucleophile, the ¹⁵N label can be followed to identify the newly formed bonds and characterize the final products.[2]

Quantitative NMR (qNMR)

Quantitative NMR is a powerful technique for determining the concentration or purity of a substance.[3][4] Due to the direct proportionality between the NMR signal integral and the number of nuclei, qNMR offers a high degree of accuracy and precision. Diethylamine-¹⁵N hydrochloride can be utilized as an internal standard for the quantification of other nitrogen-containing compounds, particularly when their proton signals overlap with those of other components in a mixture. The distinct chemical shift of the ¹⁵N nucleus provides a well-resolved signal for accurate integration.

Probing Molecular Interactions and Dynamics

The chemical environment surrounding the nitrogen atom significantly influences its NMR parameters, such as chemical shift and relaxation times. This sensitivity makes ¹⁵N NMR an excellent probe for studying intermolecular interactions, such as hydrogen bonding, and molecular dynamics. Changes in the ¹⁵N chemical shift upon the addition of a binding partner can provide information about the binding site and affinity.[2][5] Furthermore, measurements of ¹⁵N relaxation parameters (T₁ and T₂) can yield insights into the motional properties of the molecule in solution.[6]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Proper sample preparation is paramount for obtaining high-quality NMR spectra. The following is a general protocol for preparing a sample of Diethylamine-¹⁵N hydrochloride.

Materials:

-

Diethylamine-¹⁵N hydrochloride

-

Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)

-

High-precision NMR tube

-

Vortex mixer

-

Pipettes

Procedure:

-

Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble and that does not have signals that overlap with the resonances of interest. For Diethylamine-¹⁵N hydrochloride, D₂O is an excellent choice due to its high polarity.

-

Weighing the Sample: Accurately weigh a precise amount of Diethylamine-¹⁵N hydrochloride. For a standard 5 mm NMR tube, a concentration of 10-50 mM is generally sufficient for ¹H and ¹H-¹⁵N HSQC experiments. For direct ¹⁵N detection, a higher concentration may be necessary.

-

Dissolution: Add the appropriate volume of the chosen deuterated solvent to the vial containing the sample. A typical volume for a standard NMR tube is 0.6 mL.

-

Homogenization: Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid solvent evaporation.

-

Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identification.

Diagram: NMR Sample Preparation Workflow

Caption: A streamlined workflow for preparing NMR samples.

Protocol 2: Acquisition of a ¹H-¹⁵N HSQC Spectrum

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful 2D NMR technique that correlates the chemical shifts of directly bonded ¹H and ¹⁵N nuclei.[2][7] This provides a "fingerprint" of the N-H correlations in the molecule.

Rationale: The HSQC experiment transfers magnetization from the highly sensitive protons to the less sensitive nitrogen-15 nucleus, and then back to the protons for detection.[8] This indirect detection method significantly enhances the sensitivity of the ¹⁵N dimension.

Acquisition Parameters (Example for a 600 MHz Spectrometer):

| Parameter | Value | Rationale |

| Pulse Program | hsqcetf3gpsi | A standard sensitivity-enhanced HSQC pulse sequence with water suppression. |

| Solvent | D₂O | Provides a deuterium lock signal and minimizes the residual water signal. |

| Temperature | 298 K | Standard room temperature for consistent results. |

| Spectral Width (¹H) | 12 ppm | Covers the expected proton chemical shift range. |

| Spectral Width (¹⁵N) | 50 ppm | Centered around the expected secondary ammonium ¹⁵N chemical shift. |

| Carrier Frequency (¹H) | ~4.7 ppm | Centered on the residual water peak for effective suppression. |

| Carrier Frequency (¹⁵N) | ~50 ppm | Centered in the expected chemical shift range for secondary ammonium ions.[9] |

| Number of Scans (NS) | 8-16 | A sufficient number of scans for a good signal-to-noise ratio with an enriched sample. |

| Number of Increments (¹⁵N) | 128-256 | Determines the resolution in the indirect dimension. |

| Relaxation Delay (d1) | 1.5 s | Allows for sufficient relaxation of the proton spins between scans. |

| ¹J(N,H) Coupling Constant | 90 Hz | An approximate value for one-bond N-H coupling in ammonium ions.[10] |

Data Processing:

-

Apply a squared sine-bell window function in both dimensions.

-

Perform a Fourier transform.

-

Phase correct the spectrum in both dimensions.

-

Reference the spectrum to an appropriate internal or external standard.

Diagram: ¹H-¹⁵N HSQC Pulse Sequence Logic

Caption: The logical flow of magnetization in an HSQC experiment.

Protocol 3: Quantitative ¹H NMR (qNMR) Analysis

This protocol outlines the use of an internal standard for the quantitative analysis of a sample using ¹H NMR.

Rationale: By adding a known amount of an internal standard with a certified purity, the concentration of the analyte can be determined by comparing the integrals of their respective NMR signals.[7]

Materials:

-

Analyte of interest

-

Diethylamine-¹⁵N hydrochloride (as analyte or internal standard)

-

Certified internal standard (e.g., maleic acid, dimethyl sulfone)[4]

-

Deuterated solvent

-

High-precision analytical balance

Procedure:

-

Selection of Internal Standard: Choose an internal standard that is soluble in the same solvent as the analyte, is chemically inert, and has at least one signal that is well-resolved from the analyte signals.[11]

-

Accurate Weighing: Accurately weigh the analyte and the internal standard into the same vial. Aim for a molar ratio that will give comparable signal integrals for the resonances being compared.[3]

-

Sample Preparation: Prepare the NMR sample as described in Protocol 1.

-

Acquisition of ¹H NMR Spectrum:

-

Data Processing:

-

Carefully phase and baseline correct the spectrum.

-

Integrate the selected signals from the analyte and the internal standard.

-

-

Calculation: The concentration of the analyte can be calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWstd / MWanalyte) * (mstd / manalyte) * Pstd

Where:

-

C = Concentration/Purity

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Expected NMR Data

The following table summarizes the expected ¹H and estimated ¹⁵N NMR data for Diethylamine-¹⁵N hydrochloride in a polar deuterated solvent.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~9.4 | broad s | - | NH ₂⁺ |

| ¹H | ~3.04 | q | J(H,H) = 7.3 | -CH ₂- |

| ¹H | ~1.47 | t | J(H,H) = 7.3 | -CH ₃ |

| ¹⁵N | 25 - 80 | t | ¹J(¹⁵N,¹H) ≈ 90 | ¹⁵N H₂⁺ |

¹H data is based on typical values for diethylamine hydrochloride. ¹⁵N chemical shift is an estimated range for secondary aliphatic ammonium ions.[9] ¹J(¹⁵N,¹H) is an estimated value based on similar compounds.[10]

Conclusion

Diethylamine-¹⁵N hydrochloride is a valuable tool for researchers in chemistry and drug development. Its utility in elucidating reaction mechanisms, performing accurate quantitative analysis, and probing molecular interactions makes it a versatile addition to the NMR spectroscopist's toolkit. The protocols and data presented in this guide provide a solid foundation for the successful application of this isotopically labeled compound in a variety of research contexts. By leveraging the unique advantages of ¹⁵N NMR, scientists can gain deeper insights into the structure and function of nitrogen-containing molecules, ultimately accelerating the pace of discovery and innovation.

References

-

Higman, V. A. (2012, October 24). 1H-15N HSQC. Protein NMR. Retrieved February 9, 2026, from [Link]

- Cui, F., et al. (2016). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of Magnetic Resonance, 270, 134-142.

-

New York Structural Biology Center. (n.d.). 15N T1/T2/NOE HSQC/TROSY Relaxation Experiments. CoMD/NMR. Retrieved February 9, 2026, from [Link]

-

Steffen's Chemistry Pages. (n.d.). 15N chemical shifts. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). A 1 H, 15 N-HSQC-based titration protocol. To a 15 N-labeled protein.... Retrieved February 9, 2026, from [Link]

- Pozharskii, A. F., et al. (2018). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 8(54), 30979-31013.

-

Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved February 9, 2026, from [Link]

- Iwahara, J., & Clore, G. M. (2017). A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Application to a Protein-DNA Complex. The journal of physical chemistry. B, 121(32), 7635–7643.

- Zuiderweg, E. R. P. (2021). Insights into Protein Dynamics from 15N-1H HSQC. Magnetic Resonance, 2, 83-99.

- Jing, Y., et al. (2022). Combustion of ethylamine, dimethylamine and diethylamine: Theoretical and kinetic modeling study. Combustion and Flame, 237, 111854.

- Ficker, A., et al. (2018). One‐bond 1J(15N,H) coupling constants at sp2 hybridized nitrogen of Schiff bases, enaminones and similar compounds. A theoretical study. Magnetic Resonance in Chemistry, 56(10), 963-971.

- Cui, F., et al. (2016). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of Magnetic Resonance, 270, 134-142.

- Sprangers, R., & Kay, L. E. (2007). 15N transverse relaxation measurements for the characterization of µs–ms dynamics are deteriorated by the deuterium isotope e. Journal of biomolecular NMR, 37(3), 163-170.

-

University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved February 9, 2026, from [Link]

-

Chemical Entities of Biological Interest (ChEBI). (n.d.). diethylamine hydrochloride. Retrieved February 9, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 9, 2026, from [Link]

- Dědeček, J., et al. (2018). Mechanistic Study of the NO + NH4NO3 Reaction on H- and Fe/H-BEA Zeolites Using 15N and 18O Labeled Species.

-

Bureau International des Poids et Mesures. (n.d.). qNMR. Retrieved February 9, 2026, from [Link]

-

National Institute of Standards and Technology. (2012, June 22). 15N - NMR Chemical Shifts of Major Chemical Families. Retrieved February 9, 2026, from [Link]

- Cui, F., et al. (2016). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of Magnetic Resonance, 270, 134-142.

- Chary, K. V. R., & Govil, G. (2000). Backbone Dynamics of Barstar: A 15N NMR Relaxation Study.

-

NMR Facility, University of California, San Diego. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved February 9, 2026, from [Link]

- Le, H., & Oldfield, E. (1994). Correlation between 15N NMR chemical shifts in proteins and secondary structure. Journal of biomolecular NMR, 4(3), 341-348.

- Pozharskii, A. F., et al. (2018). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 8(54), 30979-31013.

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved February 9, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emerypharma.com [emerypharma.com]

- 4. qNMR - BIPM [bipm.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 10. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Diethylamine-15N hydrochloride as an internal standard in mass spectrometry

Executive Summary

In the wake of the global regulatory response to nitrosamine impurities (e.g., the "Sartan" and Metformin crises), the quantification of secondary amine precursors has moved from academic interest to a critical Critical Quality Attribute (CQA) in drug development.

Diethylamine (DEA) is the direct precursor to N-Nitrosodiethylamine (NDEA) , a potent carcinogen. Regulatory bodies (FDA, EMA) now require stringent control of amine carryover in Active Pharmaceutical Ingredients (APIs).

This guide details the application of Diethylamine-15N hydrochloride as a superior Internal Standard (IS) for this analysis. Unlike deuterated analogs, 15N-labeled standards eliminate the "Chromatographic Isotope Effect," ensuring perfect co-elution with the analyte and absolute compensation for matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Technical Specifications & Mechanism

The Internal Standard: Diethylamine-15N Hydrochloride

-

Chemical Formula:

[1][3] -

Molecular Weight: 110.59 g/mol (Salt); Free base MW

74.1 g/mol . -

Isotopic Purity:

-

Mass Shift: +1 Da relative to unlabeled Diethylamine (

vs.

The 15N Advantage: Overcoming the Deuterium Flaw

In Reversed-Phase LC (RPLC), deuterated standards (

-

The Risk: If the IS elutes earlier, it may not experience the exact same ion-suppression zone (matrix effect) as the analyte in the electrospray source.

-

The Solution: Nitrogen-15 (

) is a heavy atom substitution that does not significantly alter the lipophilicity or -

Result: Perfect Co-elution. The 15N-IS and the native DEA enter the MS source simultaneously, ensuring that any suppression affects both equally, yielding the highest quantitative accuracy.

Figure 1: Comparison of Deuterated vs. 15N Internal Standards in LC-MS workflows.

Application Protocol: Trace Quantification of Diethylamine

Objective: Quantify trace Diethylamine (DEA) in an API matrix to assess NDEA formation risk. Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/MS detection.

Reagents & Preparation

-

Analyte Stock: Diethylamine (unlabeled), 1.0 mg/mL in Methanol.

-

IS Stock: Diethylamine-15N HCl, 1.0 mg/mL in Methanol (corrected for salt form).

-

Sample Solvent: 90:10 Acetonitrile:Water + 10mM Ammonium Formate (pH 3.0).

Sample Preparation Workflow

-

Weighing: Weigh 50 mg of API sample into a centrifuge tube.

-

Dissolution: Add 5.0 mL of Sample Solvent.

-

IS Spiking: Add 20

of Diethylamine-15N working solution (1-

Final IS concentration: ~4 ng/mL.

-

-

Extraction: Vortex for 5 mins; Centrifuge at 10,000 rpm for 10 mins.

-

Filtration: Filter supernatant through a 0.2

PTFE filter into an amber vial.

LC-MS/MS Parameters

-

Column: HILIC Silica Column (e.g., 2.1 x 100 mm, 1.7

).-

Why HILIC? Small amines like DEA are too polar for C18 retention without ion-pairing reagents. HILIC provides superior retention and peak shape.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 2

.

Gradient Table:

| Time (min) | % B (Organic) | State |

|---|---|---|

| 0.0 | 95 | Initial |

| 1.0 | 95 | Isocratic Hold |

| 4.0 | 60 | Elution Gradient |

| 4.1 | 95 | Re-equilibration |

| 7.0 | 95 | End |

Mass Spectrometry (MRM Transitions)

Operate in Positive ESI (

| Compound | Precursor ( | Product ( | Collision Energy (V) | Role |

| Diethylamine (Native) | 74.1 | 46.1 | 15 | Quantifier |

| 74.1 | 30.1 | 25 | Qualifier | |

| Diethylamine-15N | 75.1 | 47.1 | 15 | Internal Standard |

Note: The transition 74->46 corresponds to the loss of ethene (

Data Interpretation & Validation

Calculation

Quantification is performed using the Area Ratio method to cancel out instrument variability.

Concentration is derived from a linear regression (

Quality Control (QC) Criteria

To ensure data trustworthiness (Trustworthiness pillar):

-

IS Variation: The peak area of Diethylamine-15N should not vary by >15% across the entire run. Large drops indicate severe matrix suppression.

-

Blank Check: Inject a double blank (Solvent only) after the highest standard to check for carryover. Small amines are "sticky."

-

Back-Exchange: Unlike deuterium, 15N is non-exchangeable. However, ensure pH < 8 to prevent volatility loss of the free amine.

Figure 2: Step-by-step Analytical Workflow for Amine Quantification.

References

-

US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

-

US Environmental Protection Agency (EPA). (2004). Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column GC/MS. (Demonstrates principles of isotope dilution for amine/nitrosamine analysis). Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8021, Diethylamine. Retrieved from [Link]

-

Guo, T., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization. Analytical Chemistry.[3][4][5][6] (Validates the superiority of 15N/13C over Deuterium). Retrieved from [Link]

Sources

protocol for 15N metabolic labeling with Diethylamine-15N hydrochloride

An Application Note and Protocol for Utilizing Diethylamine-¹⁵N Hydrochloride as a Stable Isotope Tracer in Cellular Systems

Introduction: The Power of Isotopic Labeling in Biological Research

Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics, enabling researchers to track the dynamics of biomolecules with high precision.[1] The most common application is metabolic labeling, where an organism or cell culture is supplied with nutrients enriched in a heavy isotope, such as ¹⁵N.[2][3] Through metabolic processes, this isotope is incorporated into the building blocks of macromolecules. For instance, using ¹⁵N-labeled ammonium salts or amino acids allows for the synthesis of a "heavy" proteome.[4][5] When combined with a "light" (natural abundance ¹⁴N) proteome from a control condition, this strategy allows for highly accurate relative protein quantification via mass spectrometry, a technique broadly known as Stable Isotope Labeling in Mammals (SILAM) or, in cell culture with amino acids, SILAC.[6][7][8]

This application note, however, addresses a different, more targeted use of isotopic labeling. We will focus on Diethylamine-¹⁵N hydrochloride, a compound whose metabolic fate presents a unique opportunity not for global proteome labeling, but for precise tracing of the diethylamine moiety itself.

Technical Focus: Understanding the Metabolic Fate of Diethylamine

A critical prerequisite for a compound to be used for global metabolic labeling is that it must be readily catabolized by the cell, allowing its constituent isotopes to enter the general metabolic pool. For ¹⁵N labeling of proteins, this means the nitrogen atom from the labeled source must be incorporated into amino acids.

Current scientific literature suggests that diethylamine is not readily metabolized in this manner. Studies have shown that when administered to humans, a significant portion of diethylamine is recovered unchanged in the urine. This indicates that it does not serve as a primary substrate for enzymes like monoamine oxidase that would be required to liberate its nitrogen for general anabolic pathways. Therefore, using Diethylamine-¹⁵N hydrochloride as the sole nitrogen source in an attempt to achieve global proteome labeling would be ineffective.

However, this metabolic stability makes Diethylamine-¹⁵N hydrochloride an excellent tool for a different purpose: stable isotope tracing . By introducing the ¹⁵N-labeled compound, researchers can use mass spectrometry to track the fate of the entire diethylamine molecule.[1] This is invaluable for studying:

-

Biotransformation: Identifying potential minor metabolites of diethylamine.

-

Protein Adduction: Determining if diethylamine or its metabolites form covalent bonds with proteins, a key question in toxicology and drug development.

-

Reaction Mechanisms: Elucidating the role of diethylamine as a nucleophile or precursor in cellular chemical reactions.[1]

This guide provides a detailed protocol for using Diethylamine-¹⁵N hydrochloride to investigate its direct interaction with cellular proteins.

Experimental Workflow: A Conceptual Overview

The following diagram outlines the workflow for a stable isotope tracing experiment designed to detect the adduction of the ¹⁵N-diethylamine moiety to cellular proteins.

Caption: Workflow for tracing Diethylamine-¹⁵N adduction to proteins.

Detailed Protocol: Tracing Protein Adduction of Diethylamine-¹⁵N

This protocol is designed for adherent mammalian cell lines but can be adapted for suspension cells or other model systems.

PART 1: Reagent Preparation & Cell Culture

-

Reagent Preparation:

-

Diethylamine-¹⁵N Hydrochloride Stock (100 mM): Prepare a stock solution in sterile, nuclease-free water. Filter-sterilize using a 0.22 µm syringe filter. Store at -20°C.

-

Diethylamine-¹⁴N Hydrochloride Stock (100 mM): Prepare an identical stock solution using unlabeled diethylamine hydrochloride as a negative control.

-

Cell Culture Medium: Use the standard, complete medium recommended for your cell line of choice (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

-

Cell Seeding and Growth:

-

Seed cells in appropriate culture vessels (e.g., 10 cm dishes).

-

Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach 70-80% confluency. This ensures the cells are in an active metabolic state.

-

PART 2: Labeling Experiment

-

Determining Working Concentration:

-

Rationale: Diethylamine can be toxic at high concentrations.[9][10] It is crucial to perform a dose-response experiment to determine the sub-lethal concentration for your specific cell line.

-

Procedure: Seed cells in a 96-well plate. Treat with a serial dilution of unlabeled Diethylamine-¹⁴N hydrochloride (e.g., 10 µM to 10 mM) for 24 hours. Assess cell viability using an MTT or similar assay. Choose the highest concentration that results in >90% cell viability for your experiment.

-

-

Treatment:

-

Prepare three sets of culture dishes:

-

Untreated Control: No treatment.

-

Light Control: Treat with unlabeled Diethylamine-¹⁴N hydrochloride at the predetermined working concentration.

-

Heavy Labeled: Treat with Diethylamine-¹⁵N hydrochloride at the same working concentration.

-

-

Incubate the cells for a defined period (e.g., 24 hours). The incubation time may need to be optimized.

-

PART 3: Protein Extraction and Digestion

-

Cell Harvest:

-

Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors).

-

Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

-

-

Protein Digestion (In-Solution):

-

Take 100 µg of protein from each sample.

-

Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 45 minutes.

-

Alkylation: Add Iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

-

Digestion: Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

-

PART 4: LC-MS/MS Analysis and Data Interpretation

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides on a high-resolution Orbitrap mass spectrometer or equivalent.

-

Use a standard data-dependent acquisition (DDA) method.

-

-

Data Analysis - The Causality of Mass Shifts:

-

The Adduct Mass: The covalent addition of a diethylamine moiety ((C₂H₅)₂NH) to a peptide results in a specific mass shift. The monoisotopic mass of this adduct is 72.0813 Da. The ¹⁵N-labeled version will have a mass of 73.0783 Da. The key is to search for this specific mass modification.

-

Database Search: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

-

Key Search Parameters:

-

Specify trypsin as the enzyme.

-

Set precursor and fragment mass tolerances appropriately for your instrument.

-

Crucially, define a variable modification corresponding to the mass of the diethylamine adduct (72.0813 Da) and the ¹⁵N-adduct (73.0783 Da) on nucleophilic amino acid residues (e.g., Cysteine, Lysine, Histidine).

-

-

-

Validation:

-

Manually inspect the MS/MS spectra of any peptides identified with the diethylamine modification. A valid identification will have a clear series of b- and y-ions that confirm the peptide sequence and the location of the modification.

-

Compare the results from the ¹⁵N-labeled sample to the ¹⁴N control. Peptides genuinely modified by the treatment should show the expected mass shift between the two conditions, providing a self-validating system.

-

Data Presentation: Expected Outcomes

The results of this experiment can be summarized to clearly present evidence of protein adduction.

| Sample Condition | Expected Adduct Mass (Da) | Expected Outcome |

| Untreated Control | N/A | No adducts detected. |

| Diethylamine-¹⁴N HCl | +72.0813 | Adducts detected on specific peptides. |

| Diethylamine-¹⁵N HCl | +73.0783 | The same peptides are detected with a +1 Da mass shift compared to the ¹⁴N sample. |

Troubleshooting Common Issues

-

High Cell Toxicity: The working concentration of diethylamine is too high. Re-assess with a new viability assay. Diethylamine is corrosive and can cause cell damage.[10][11]

-

No Adducts Detected:

-

The compound may not form stable, covalent adducts under the experimental conditions.

-

The level of adduction is too low for detection. Consider increasing the dose (if viability permits) or using enrichment techniques for modified peptides.

-

The modification is occurring on a residue not included in the variable modification search parameters.

-

-

Inconsistent Results: Ensure precise and consistent treatment conditions. Cell density, treatment duration, and reagent concentrations must be carefully controlled.

Conclusion

While Diethylamine-¹⁵N hydrochloride is not a suitable reagent for global ¹⁵N metabolic labeling of proteomes due to its limited metabolism, it serves as a highly effective stable isotope tracer. The protocol detailed here provides a robust framework for researchers in toxicology and drug development to investigate the specific cellular interactions and biotransformations of this important chemical moiety, leveraging the power of high-resolution mass spectrometry to provide definitive, verifiable evidence of molecular interactions.

References

-

Frontiers. (n.d.). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]

-

bioRxiv. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. [Link]

-

bioRxiv. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. [Link]

-

Ataman Kimya. (n.d.). DIETHYLAMINE. [Link]

-

Taylor & Francis. (n.d.). Diethylamine – Knowledge and References. [Link]

-

PubMed. (2023). Novel 15N Metabolic Labeling-Based Large-Scale Absolute Quantitative Proteomics Method for Corynebacterium glutamicum. [Link]

-

Integrated Proteomics. (n.d.). 15N Stable Isotope Labeling Data Analysis. [Link]

-

Wikipedia. (n.d.). Diethylamine. [Link]

-